N-(2-chlorophenyl)-4-phenoxybutanamide
Overview
Description
Chemical Reactions Analysis
The chemical reactions involving “N-(2-chlorophenyl)-4-phenoxybutanamide” would likely depend on the specific conditions and reagents used. For instance, chalcones, which have a similar structure, have conjugated double bonds and two aromatic rings, giving them a relatively low redox potential and a greater chance of undergoing electron transfer reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would likely depend on its specific molecular structure. For instance, “N-(2-Chlorophenyl)formamide” has a molecular weight of 155.58 and a melting point of 76-80 °C .Mechanism of Action
N-(2-chlorophenyl)-4-phenoxybutanamide is a prodrug, which means that it is converted into its active form in the body. Once absorbed, this compound is converted into its active metabolite, 6-methoxy-2-naphthylacetic acid (6MNA), which inhibits the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, it has also been shown to have antioxidant and immunomodulatory effects. This compound has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). It has also been shown to modulate the activity of immune cells such as T cells and macrophages.
Advantages and Limitations for Lab Experiments
N-(2-chlorophenyl)-4-phenoxybutanamide has several advantages for lab experiments. It is readily available, stable, and has a well-established mechanism of action. In addition, it has been extensively studied in both in vitro and in vivo models, making it a useful tool for researchers. However, one limitation of this compound is that it has low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on N-(2-chlorophenyl)-4-phenoxybutanamide. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to have neuroprotective effects in animal models, and further research is needed to investigate its potential therapeutic applications in humans. Another area of interest is the development of novel formulations of this compound that can improve its solubility and bioavailability. Such formulations could enhance the efficacy and safety of this compound and expand its potential applications in the clinic.
Scientific Research Applications
N-(2-chlorophenyl)-4-phenoxybutanamide has been extensively studied for its anti-inflammatory and analgesic properties. It works by inhibiting the production of prostaglandins, which are responsible for pain and inflammation in the body. In addition, this compound has also been shown to have antioxidant and immunomodulatory effects.
properties
IUPAC Name |
N-(2-chlorophenyl)-4-phenoxybutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c17-14-9-4-5-10-15(14)18-16(19)11-6-12-20-13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJLIPPCTWICGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)NC2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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